molecular formula C8H8N2O3 B11960545 N-(4-methyl-3-nitrophenyl)formamide CAS No. 133681-72-8

N-(4-methyl-3-nitrophenyl)formamide

Katalognummer: B11960545
CAS-Nummer: 133681-72-8
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: KYAAJMLFXXWUHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-NITRO-P-FORMOTOLUIDIDE is an organic compound with the molecular formula C8H8N2O3 It is known for its unique chemical structure, which includes a nitro group attached to a formotoluidide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-NITRO-P-FORMOTOLUIDIDE typically involves the nitration of p-formotoluidide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of 3’-NITRO-P-FORMOTOLUIDIDE follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-NITRO-P-FORMOTOLUIDIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3’-NITRO-P-FORMOTOLUIDIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-NITRO-P-FORMOTOLUIDIDE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3’-NITRO-P-FORMOTOLUIDIDE is unique due to its specific nitro group placement and formotoluidide backbone, which confer distinct chemical properties and reactivity compared to other nitroaniline derivatives .

Eigenschaften

CAS-Nummer

133681-72-8

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

N-(4-methyl-3-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-5H,1H3,(H,9,11)

InChI-Schlüssel

KYAAJMLFXXWUHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.